molecular formula C24H22FNO B584620 JWH 412 CAS No. 1364933-59-4

JWH 412

Cat. No.: B584620
CAS No.: 1364933-59-4
M. Wt: 359.4 g/mol
InChI Key: HDWMKVHXWFNFQW-UHFFFAOYSA-N
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Description

JWH 412: (4-fluoronaphthalen-1-yl)(1-pentyl-1H-indole-3-yl)methanone , is a synthetic cannabinoidsynthetic cannabinoid receptor agonists . These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its high binding affinity to the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), making it a potent psychoactive substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of JWH 412 involves several steps:

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: : JWH 412 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

JWH 412 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

    Biology: Employed in studies investigating the effects of synthetic cannabinoids on biological systems, including receptor binding studies.

    Medicine: Research on potential therapeutic applications, such as pain management and anti-inflammatory effects.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds.

Mechanism of Action

JWH 412 exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding affinity to these receptors is enhanced by the presence of a fluorine atom in the naphthyl moiety. Upon binding, this compound activates the receptors, leading to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of neurotransmitter release, pain perception, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its fluorine substitution, which enhances its binding affinity to cannabinoid receptors compared to its unsubstituted counterparts. This modification results in a more potent psychoactive effect and distinct pharmacological properties .

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWMKVHXWFNFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101010001
Record name (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364933-59-4
Record name JWH 412
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364933-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-412
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Fluoronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-412
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCX2678XVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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